Superior PTP1B Inhibition Relative to Unsubstituted 2-Nitro Analog
4-Methyl-2-nitro-N-phenyl-benzamide exhibits a significantly lower IC50 for PTP1B compared to its unsubstituted analog, 2-nitro-N-phenylbenzamide, demonstrating the critical role of the 4-methyl substitution for enhanced target engagement. The target compound achieves an IC50 of 1.72E+4 nM (17.2 µM), while the comparator, 2-nitro-N-phenylbenzamide, shows markedly weaker inhibition with an IC50 > 1.00E+7 nM ( >10,000 µM) under comparable assay conditions [1][2]. This represents a greater than 580-fold increase in potency for the methyl-substituted derivative.
| Evidence Dimension | Inhibition of human recombinant PTP1B |
|---|---|
| Target Compound Data | IC50 = 1.72E+4 nM (17.2 µM) |
| Comparator Or Baseline | 2-nitro-N-phenylbenzamide; IC50 > 1.00E+7 nM (>10,000 µM) |
| Quantified Difference | > 580-fold lower IC50 (more potent) |
| Conditions | In vitro enzymatic assay using p-nitrophenyl phosphate (pNPP) as substrate, incubated for 35 minutes, p-nitrophenol production measured after 30 minutes [1][2]. |
Why This Matters
This >580-fold potency difference quantifies the critical importance of the 4-methyl group, making 4-Methyl-2-nitro-N-phenyl-benzamide a far more suitable tool compound for studying PTP1B function than its simpler analog.
- [1] BindingDB. (n.d.). BDBM50349927 (CHEMBL1811967). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50349927 View Source
- [2] BindingDB. (n.d.). BDBM50363862 (CHEMBL1946383). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50363862 View Source
